1-(1-Benzyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine
Description
1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine is a pyrazole-based organic compound characterized by a benzyl group at the 1-position of the pyrazole ring, methyl groups at the 3- and 5-positions, and an ethanamine substituent at the 4-position. Its molecular formula is C₁₄H₁₉N₃, with a molecular weight of 229.33 g/mol . The compound has been cataloged under CAS Registry Number 1344239-42-4 and is typically available at 98% purity, though commercial availability is currently listed as "discontinued" .
Properties
Molecular Formula |
C14H19N3 |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-(1-benzyl-3,5-dimethylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C14H19N3/c1-10(15)14-11(2)16-17(12(14)3)9-13-7-5-4-6-8-13/h4-8,10H,9,15H2,1-3H3 |
InChI Key |
RTKOVYSESSXWET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)C(C)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the condensation of appropriate diketones with benzyl-substituted hydrazines or related amines, followed by functional group transformations to introduce the ethanamine side chain. The key steps include:
- Formation of the pyrazole ring via cyclocondensation of 1,3-diketones with substituted hydrazines.
- N-alkylation or N-substitution at the pyrazole nitrogen with benzyl groups.
- Introduction of the ethan-1-amine substituent at the 4-position of the pyrazole ring.
Specific Synthetic Procedure from Literature
A notable method reported for preparing N-substituted pyrazoles, including derivatives similar to 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, involves the use of O-(4-nitrobenzoyl)hydroxylamine and diketones in dimethylformamide (DMF) at elevated temperatures (~85 °C). The reaction proceeds as follows:
- The diketone (e.g., 2,4-pentanedione) is reacted with O-(4-nitrobenzoyl)hydroxylamine and the appropriate primary amine (e.g., benzylamine derivatives) in DMF.
- The mixture is heated at 85 °C for approximately 1.5 hours.
- After completion, the reaction mixture is subjected to basic aqueous workup and organic extraction.
- The crude product is purified by column chromatography over silica gel or alumina.
This procedure yields the pyrazole derivative with substituents at the 1-, 3-, and 5-positions and an ethanamine side chain at the 4-position.
Reaction Conditions and Yields
| Compound Example | Starting Amine | Diketone Used | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine (analog) | Benzylamine derivative | 2,4-Pentanedione | 85 | 1.5 | ~44-60 | Purified by column chromatography |
| 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole (1b) | 2,4,4-Trimethylpentan-2-amine | 2,4-Pentanedione | 85 | 1.5 | 38 | Yellowish oil obtained |
| 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole (1m) | 4-Methoxyphenylamine | 2,4-Pentanedione | 85 | 1.5 | 55 | Brown oil |
| 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole (1n) | 4-Fluoroaniline | 2,4-Pentanedione | 85 | 1.5 | 60 | Yellowish oil |
Table 1: Representative synthesis data for pyrazole derivatives related to 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine
The reaction mechanism involves nucleophilic attack of the primary amine on the diketone carbonyl groups, followed by cyclization and dehydrogenation to form the pyrazole ring. The use of O-(4-nitrobenzoyl)hydroxylamine acts as a nitrogen source facilitating the formation of the pyrazole core. The benzyl group is introduced either via the starting amine or by subsequent N-alkylation.
Alternative synthetic routes include:
- Direct N-alkylation of preformed 3,5-dimethylpyrazol-4-yl ethanamine with benzyl halides under basic conditions.
- Multi-step synthesis starting from substituted hydrazines and 1,3-diketones, followed by reductive amination to install the ethanamine moiety.
However, these methods may involve longer reaction times, lower yields, or require harsher conditions compared to the direct condensation approach.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Lipophilicity and Solubility: The benzyl group in the target compound increases molecular weight and lipophilicity compared to the isopropyl (153.23 g/mol) and ethyl (229.13 g/mol free base) analogs. This may enhance membrane permeability in biological systems but reduce aqueous solubility. The 3,4-dimethoxybenzyl substituent in the dimethoxy derivative introduces oxygen atoms, likely improving solubility in polar solvents compared to the non-polar benzyl group .
Synthetic Accessibility :
- The target compound and its dimethoxybenzyl analog share a similar synthetic pathway (e.g., nucleophilic substitution at the pyrazole 1-position), but the benzyl group may require more stringent protection/deprotection steps due to steric hindrance.
Salt Forms and Stability :
- The dihydrochloride salt of the ethyl-substituted analog (C₈H₁₅N₅·2HCl) demonstrates how salt formation can enhance stability and solubility for pharmaceutical applications .
Biological Activity
1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound exhibits a unique structure that includes a pyrazole ring and an ethanamine side chain, which contributes to its reactivity and biological effects.
The molecular formula of 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine is C14H19N3, with a molecular weight of approximately 229.32 g/mol. The compound's structure includes a five-membered heterocyclic pyrazole ring, which is known for its significance in various biological applications.
Recent studies have highlighted the compound's role in modulating key cellular pathways involved in cancer progression:
- Antiproliferative Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects on cancer cell lines, particularly through the inhibition of the mTORC1 pathway. This pathway is crucial for cell growth and proliferation, making it a target for cancer therapies .
- Autophagy Modulation : The compound has been shown to enhance autophagy at basal levels while disrupting autophagic flux under nutrient-replete conditions. This dual action may provide a therapeutic advantage by selectively targeting cancer cells that rely on autophagy for survival under metabolic stress .
Research Findings
A pivotal study focused on the structure–activity relationship (SAR) of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which are closely related to 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine. Key findings included:
- Submicromolar Antiproliferative Activity : Selected compounds demonstrated potent antiproliferative effects with good metabolic stability .
- mTORC1 Inhibition : Treatment with these compounds resulted in reduced mTORC1 activity, as evidenced by decreased phosphorylation levels of mTORC1 substrates like P70 and 4EBP1 .
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in cancer models:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, and how do reaction parameters affect yield and purity?
- Methodology : The compound is synthesized via alkylation of 3,5-dimethylpyrazole derivatives. A common approach involves reacting 3,5-dimethyl-1H-pyrazol-4-amine with benzyl chloride in dimethylformamide (DMF) under basic conditions (e.g., NaH) at elevated temperatures (80–100°C). Yield optimization requires strict anhydrous conditions and controlled stoichiometry to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
- Key Parameters : Solvent polarity (DMF enhances nucleophilicity), temperature (higher rates at 100°C but risk decomposition), and base strength (NaH vs. K2CO3).
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodology :
- 1H/13C NMR : Identify characteristic peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and pyrazole methyl groups (δ 2.1–2.3 ppm). The ethanamine moiety shows signals near δ 3.5–4.0 ppm (CH2NH2) .
- HRMS : Confirm molecular weight (201.27 g/mol) and isotopic pattern .
- FT-IR : Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) across studies?
- Methodology : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target specificity.
- Validation Steps :
Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (e.g., PBS buffer, 37°C) .
Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm binding affinity independently of enzymatic activity .
Structural Modeling : Compare docking simulations (e.g., AutoDock Vina) with experimental data to identify key interactions (e.g., hydrogen bonding with pyrazole N atoms) .
Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro studies?
- Methodology :
- pH Adjustment : Stabilize the amine group by maintaining pH > 7.5 to prevent protonation-induced degradation .
- Co-Solvents : Use DMSO (≤10% v/v) to enhance solubility without denaturing proteins.
- Lyophilization : Store as a lyophilized powder at -20°C; reconstitute fresh for assays to avoid hydrolysis .
Q. How does the substitution pattern (benzyl, methyl groups) influence its pharmacokinetic properties in preclinical models?
- Methodology :
- LogP Measurement : Determine octanol-water partition coefficient (predicted LogP ~2.1) to assess membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify major metabolites (e.g., CYP450-mediated N-dealkylation) .
- In Vivo PK : Administer IV/PO doses in rodents; monitor plasma half-life and bioavailability via LC-MS/MS .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
- Methodology :
- Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) using tools like GraphPad Prism to calculate IC50 and Hill coefficients .
- ANOVA with Tukey’s Test : Compare treatment groups (e.g., 1–100 µM) to controls; report p-values <0.05 as significant .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?
- Experimental Workflow :
Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment.
Pathway Enrichment : Use KEGG/GO databases to map affected pathways (e.g., apoptosis, MAPK signaling) .
Knockdown/Overexpression : Validate targets (e.g., Bcl-2) via siRNA or CRISPR in resistant cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
